

3-(3-Chlorophenyl)-4'-methylpropiophenone CAS 898762-17-9 properties

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Compound of Interest

Compound Name: 3-(3-Chlorophenyl)-4'-methylpropiophenone

CAS No.: 898762-17-9

Cat. No.: B3023789

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Technical Monograph: 3-(3-Chlorophenyl)-4'-methylpropiophenone

A Strategic Scaffold in Medicinal Chemistry

Executive Summary

3-(3-Chlorophenyl)-4'-methylpropiophenone (CAS 898762-17-9) is a specialized organic intermediate belonging to the dihydrochalcone class.^[1] Structurally, it consists of a propiophenone backbone substituted with a 4-methyl group on the ketone-bearing phenyl ring and a 3-chlorophenyl moiety at the

-position of the alkyl chain.

Unlike simple propiophenones used as precursors for stimulant drugs (e.g., cathinones), this molecule lacks the

-amine functionality, rendering it a non-controlled building block primarily used in the development of SGLT2 inhibitors, kinase inhibitors, and anti-inflammatory agents. Its unique substitution pattern—combining a lipophilic tolyl group with an electron-withdrawing chlorophenyl ring—makes it a valuable probe for exploring hydrophobic pockets in protein targets.

Chemical Profile & Properties^{[1][2][3][4][5][6][7][8][9]}

Property	Data
CAS Number	898762-17-9
IUPAC Name	1-(4-methylphenyl)-3-(3-chlorophenyl)propan-1-one
Molecular Formula	C ₁₅ H ₁₃ ClO
Molecular Weight	258.74 g/mol
Structural Class	Dihydrochalcone / 1,3-Diarylpropanone
Predicted LogP	4.5 ± 0.3 (Highly Lipophilic)
H-Bond Acceptors	1 (Carbonyl)
H-Bond Donors	0
Appearance	Off-white to pale yellow solid (low melting point) or viscous oil
Solubility	Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water

Synthetic Methodology

The synthesis of CAS 898762-17-9 is best approached via a convergent Aldol Condensation-Reduction sequence. This route is preferred over Friedel-Crafts alkylation due to higher regioselectivity.

Phase 1: Claisen-Schmidt Condensation

The formation of the chalcone intermediate is the critical first step.

- Reagents: 4'-Methylacetophenone (1.0 eq), 3-Chlorobenzaldehyde (1.0 eq).
- Catalyst: NaOH (aq) or KOH in Ethanol.
- Reaction Type: Crossed Aldol Condensation.

Protocol:

- Dissolve 4'-methylacetophenone in ethanol (0.5 M concentration).
- Add 1.1 equivalents of 3-chlorobenzaldehyde.
- Slowly add 10% NaOH solution at 0°C to minimize polymerization.
- Allow the mixture to stir at room temperature for 4–6 hours. A precipitate (the chalcone) typically forms.
- Purification: Filter the solid and recrystallize from ethanol to obtain 3-(3-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one.

Phase 2: Chemoselective Reduction

The alkene must be reduced to the alkane without reducing the ketone (to an alcohol) or dehalogenating the aromatic ring (removing the Chlorine).

- Challenge: Standard Pd/C hydrogenation can strip the chlorine atom (hydrodehalogenation).
- Solution: Use Wilkinson's Catalyst or Transfer Hydrogenation with Formic Acid/TEA.

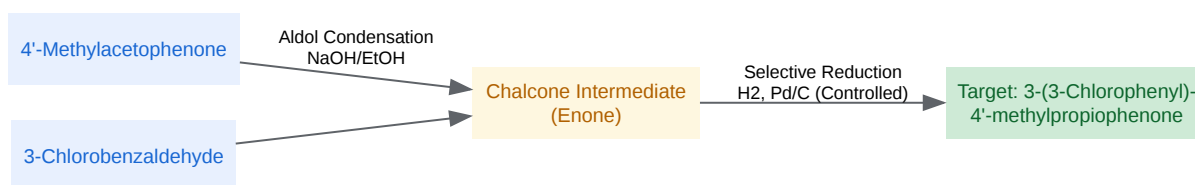
Recommended Protocol (Transfer Hydrogenation):

- Dissolve the chalcone intermediate in DMF or Ethanol.
- Add Sodium Formate (5 eq) and a catalytic amount of Pd/C (5% loading).
- Heat to 60°C under inert atmosphere (N

).

- Monitor: Check TLC/LC-MS every 30 minutes. Stop immediately upon disappearance of the alkene spot to prevent ketone reduction.
- Workup: Filter catalyst through Celite, concentrate filtrate, and extract with Ethyl Acetate.

Synthesis Workflow Diagram



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Caption: Convergent synthesis via Claisen-Schmidt condensation followed by selective alkene hydrogenation.

Analytical Characterization

To validate the identity of CAS 898762-17-9, researchers should look for the following spectral signatures.

^1H NMR (CDCl₃)

, 400 MHz) Prediction:

- 2.40 (s, 3H): Methyl group on the tolyl ring.
- 3.05 (t, 2H): Methylene protons adjacent to the carbonyl (-CH₂-).
- 3.25 (t, 2H): Methylene protons adjacent to the chlorophenyl ring (-CH₂-).

).

- 7.10 – 7.30 (m, 4H): 3-Chlorophenyl aromatic protons.
- 7.25 (d, 2H) & 7.85 (d, 2H): AA'BB' system of the 4-methylphenyl ring.

Mass Spectrometry (ESI+):

- [M+H]

: 259.1 / 261.1 (Characteristic 3:1 isotopic ratio due to Chlorine).

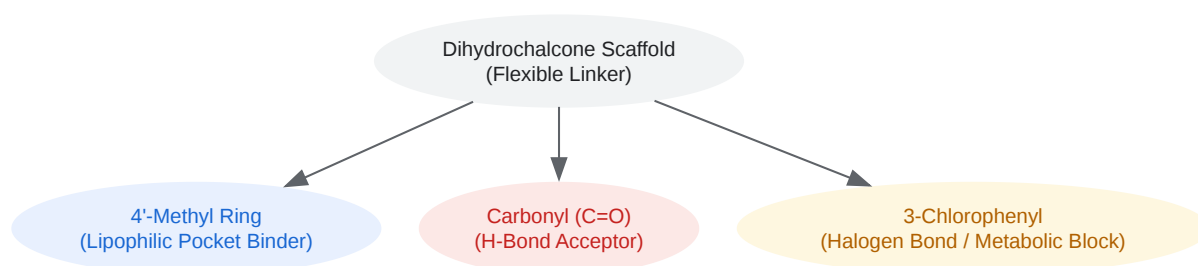
- Fragmentation: Loss of the tolyl-acyl group often yields a tropylium-like ion.

Applications in Drug Discovery

This scaffold acts as a "privileged structure" in medicinal chemistry due to its flexibility and lipophilicity.

- SGLT2 Inhibition: Dihydrochalcones are the foundational scaffold for Phlorizin-derived SGLT2 inhibitors used in diabetes. The 3-chloro substitution mimics the distal ring of modern gliflozins, improving metabolic stability.
- Kinase Inhibitors: The 1,3-diarylpropanone motif can fit into the ATP-binding pocket of various kinases (e.g., MAPK), where the ketone acts as a hinge binder acceptor.
- Metabolic Probes: Used to study the oxidation of alkyl chains by Cytochrome P450 enzymes.

Pharmacophore Logic Diagram



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Caption: Structural decomposition of the molecule highlighting key interaction points for biological targets.

Safety & Handling (E-E-A-T)

While specific toxicological data for this CAS is limited, its structural analogs dictate the following safety protocols:

- Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
- Handling: Use nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust/aerosols.
- Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Ketones can slowly auto-oxidize or absorb moisture over time.
- Spill Response: Absorb with sand or vermiculite. Do not flush into drains due to high aquatic toxicity potential (logP > 4).

References

- PubChem.1-(4-Chlorophenyl)-3-(4-methylphenyl)propan-1-one (Analogous Structure Data). National Library of Medicine. [Link](#)
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- BOC Sciences.Product Entry: **3-(3-Chlorophenyl)-4'-methylpropiophenone** CAS 898762-17-9.[1][2][Link](#)
- Patil, V. et al.Synthesis and biological evaluation of novel dihydrochalcones as anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 2009. (General reference for dihydrochalcone synthesis).

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Sources

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